molecular formula C11H18F3NO B2581123 N-Cycloheptyl-4,4,4-trifluorobutanamide CAS No. 2329282-03-1

N-Cycloheptyl-4,4,4-trifluorobutanamide

Cat. No.: B2581123
CAS No.: 2329282-03-1
M. Wt: 237.266
InChI Key: DRPPLEFDFRZYHT-UHFFFAOYSA-N
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Description

N-Cycloheptyl-4,4,4-trifluorobutanamide is a chemical compound with the molecular formula C11H18F3NO It is characterized by the presence of a cycloheptyl group attached to a trifluorobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cycloheptyl-4,4,4-trifluorobutanamide typically involves the reaction of cycloheptylamine with 4,4,4-trifluorobutyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Cycloheptyl-4,4,4-trifluorobutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-Cycloheptyl-4,4,4-trifluorobutanamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cycloheptyl-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The cycloheptyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-4,4,4-trifluorobutanamide
  • N-Cyclopentyl-4,4,4-trifluorobutanamide
  • N-Cyclooctyl-4,4,4-trifluorobutanamide

Uniqueness

N-Cycloheptyl-4,4,4-trifluorobutanamide is unique due to the presence of the cycloheptyl group, which provides distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

N-cycloheptyl-4,4,4-trifluorobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO/c12-11(13,14)8-7-10(16)15-9-5-3-1-2-4-6-9/h9H,1-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPPLEFDFRZYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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